2-(Trifluoromethyl)-1,3-benzoxazol-4-amine
Overview
Description
2-(Trifluoromethyl)-1,3-benzoxazol-4-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoxazole ring structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-aminophenol and trifluoromethylating agents.
Reaction Steps:
Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often requiring catalysts to facilitate the process.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions involving the trifluoromethyl group can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide and various oxidizing agents.
Reduction Reagents: Typical reagents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Trifluoromethylating agents such as trifluoromethyltrimethylsilane are used.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as 2-(trifluoromethyl)-1,3-benzoxazole-4-one.
Reduction Products: Reduction can produce 2-(trifluoromethyl)-1,3-benzoxazol-4-ol.
Substitution Products: Substitution reactions can lead to various trifluoromethylated derivatives.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target the werner (wrn) helicase . WRN helicase plays a crucial role in maintaining genomic stability and DNA repair, making it a potential target for anticancer agents .
Mode of Action
It’s worth noting that the trifluoromethyl group in similar compounds has been found to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
It’s known that fluorinated compounds significantly affect pharmaceutical growth and are involved in more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been associated with enhanced metabolic stability .
Result of Action
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, which are structurally similar, have shown excellent inhibitory activity against different cancer cell lines .
Action Environment
It’s known that the stability of fluorinated drugs is influenced by the strength of the carbon-fluorine bond, making them likely to be recalcitrant in the environment .
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: Industry: Utilized in the production of materials with specific properties, such as increased thermal stability and chemical resistance.
Comparison with Similar Compounds
2-(Trifluoromethyl)-1,3-benzothiazol-4-amine: Similar structure but with a sulfur atom instead of oxygen in the ring.
2-(Trifluoromethyl)-1,3-benzoxazol-5-amine: Different position of the amino group on the benzoxazole ring.
2-(Trifluoromethyl)-1,3-benzimidazole-4-amine: Contains an imidazole ring instead of benzoxazole.
Uniqueness: 2-(Trifluoromethyl)-1,3-benzoxazol-4-amine is unique due to its specific trifluoromethyl group placement and its potential applications in various fields. Its distinct electronic properties and reactivity set it apart from similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-benzoxazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-13-6-4(12)2-1-3-5(6)14-7/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXORYKCMDPURQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287731 | |
Record name | 2-(Trifluoromethyl)-4-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701287731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573759-05-4 | |
Record name | 2-(Trifluoromethyl)-4-benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573759-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)-4-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701287731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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